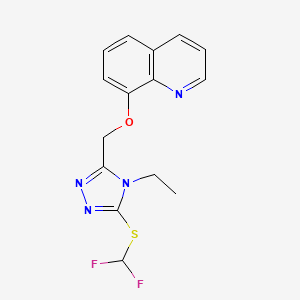

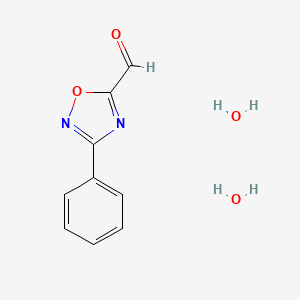

8-((5-((difluoromethyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)methoxy)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinolines and their derivatives are important in the field of medicinal chemistry due to their diverse spectrum of biological activities such as antifungal, anti-inflammatory, anti-diabetes, anti-Alzheimer’s disease, antioxidant, and diuretic activities .

Synthesis Analysis

The synthesis of quinolines and their derivatives often involves the use of α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . Various synthetic approaches have been developed to synthesize diverse quinoline-based scaffolds .Molecular Structure Analysis

Quinoline is a nitrogen-containing heterocyclic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

Quinolines can undergo various transformations such as alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific quinoline derivative would depend on its exact molecular structure. For example, 8-Methoxyquinoline has a molecular formula of C10H9NO .Applications De Recherche Scientifique

Antimicrobial Applications

Several studies have focused on synthesizing novel quinoline derivatives with potent antimicrobial properties. For example, the synthesis of pyrazolo[3,4-d]pyrimidine derivatives from quinoline compounds has demonstrated significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Holla et al., 2006). Similarly, quinoline derivatives containing 1,2,4-triazole moieties have been synthesized and shown to exhibit very good antimicrobial activity, comparable to standard drugs (Eswaran et al., 2009).

Anticancer Applications

Quinoline derivatives have also been explored for their anticancer potential. The synthesis and biological evaluation of thiazolo[5,4-b]quinoline derivatives revealed that certain structural features are essential for significant antitumor activities (Alvarez-Ibarra et al., 1997). Another study synthesized novel 8-hydroxy quinolin based 1,3,4-oxadiazoles and S-substituted 1,2,4-triazole derivatives, evaluating their anti-inflammatory, analgesic, ulcerogenic, and antimicrobial activities, with some compounds showing significant activity against gram-negative microorganisms (Alam et al., 2011).

Synthesis and Structural Analysis

Research has also focused on the synthesis and structural analysis of quinoline derivatives. For instance, the practical synthesis of a potent broad-spectrum antibacterial isothiazoloquinolone highlights an optimized method amenable to large-scale synthesis, underscoring the relevance of quinoline derivatives in developing new antibacterial agents (Hashimoto et al., 2007).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

8-[[5-(difluoromethylsulfanyl)-4-ethyl-1,2,4-triazol-3-yl]methoxy]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F2N4OS/c1-2-21-12(19-20-15(21)23-14(16)17)9-22-11-7-3-5-10-6-4-8-18-13(10)11/h3-8,14H,2,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMEMZDLWSWPXSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SC(F)F)COC2=CC=CC3=C2N=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F2N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((5-((difluoromethyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)methoxy)quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2415837.png)

![Piperidino(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2415840.png)

![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-hydroxy-2-pyrrolidinecarboxylic acid](/img/structure/B2415845.png)

![1-(benzo[d]thiazole-6-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2415846.png)

![3-[(2,4-Dichlorophenyl)methyl]-1,7-dimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2415854.png)

![2-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-ethoxyphenol](/img/structure/B2415855.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine](/img/structure/B2415860.png)